SC-49648 (3-Carboxymethyl-6-chloro-1H-indole-2-carboxylic acid) vs. 7-Chlorokynurenic Acid: In Vivo Bioavailability Comparison
A critical limitation of the widely used glycine site antagonist 7-chlorokynurenic acid is its extremely poor brain penetration after systemic (intraperitoneal) administration. In contrast, while SC-49648 also shows poor oral bioavailability, its 3-ethylester prodrug (SC-50132) is systemically absorbed and metabolized in vivo to the active parent compound, SC-49648 [1]. This provides a viable route for systemic administration in animal models, a key advantage over 7-chlorokynurenic acid.
| Evidence Dimension | In vivo brain bioavailability after systemic administration |
|---|---|
| Target Compound Data | SC-49648 prodrug (SC-50132) yields measurable brain levels of active SC-49648 with a half-life of 35 min after intraperitoneal injection [1]. |
| Comparator Or Baseline | 7-Chlorokynurenic acid (i.p.) did not affect cerebellar cGMP responses, indicating a lack of significant brain bioavailability [1]. |
| Quantified Difference | The ability to achieve pharmacologically relevant brain concentrations via a prodrug is unique to SC-49648 in this comparison; 7-chlorokynurenic acid is essentially inactive in vivo after systemic dosing. |
| Conditions | In vivo mouse model; cerebellar cGMP response as a functional readout of NMDA receptor activation; intraperitoneal (i.p.) administration. |
Why This Matters
This distinction is crucial for researchers designing in vivo experiments requiring systemic compound administration, where 7-chlorokynurenic acid would be an unsuitable tool.
- [1] Rao TS, Gray NM, Dappen MS, Cler JA, Mick SJ, Emmett MR, Iyengar S, Monahan JB, Cordi AA, Wood PL. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology. 1993 Feb;32(2):139-47. View Source
